3-[4-(ethylsulfamoyl)phenyl]-N-(3-nitrophenyl)propanamide
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Overview
Description
3-[4-(ethylsulfamoyl)phenyl]-N-(3-nitrophenyl)propanamide is an organic compound with a complex structure that includes both sulfonamide and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(ethylsulfamoyl)phenyl]-N-(3-nitrophenyl)propanamide typically involves multiple steps:
Formation of the Ethylsulfamoyl Group: The starting material, 4-aminobenzenesulfonamide, is reacted with ethyl iodide in the presence of a base such as potassium carbonate to form 4-(ethylsulfamoyl)aniline.
Nitration: The 4-(ethylsulfamoyl)aniline is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group, forming 4-(ethylsulfamoyl)-3-nitroaniline.
Amidation: Finally, the 4-(ethylsulfamoyl)-3-nitroaniline is reacted with 3-bromopropionyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for the nitration and amidation steps to improve efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-[4-(ethylsulfamoyl)phenyl]-N-(3-nitrophenyl)propanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reagents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other alkyl or aryl groups.
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, to form sulfoxides or sulfones.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.
Substitution: Alkyl halides or aryl halides with a base such as sodium hydride.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
Reduction: 3-[4-(ethylsulfamoyl)phenyl]-N-(3-aminophenyl)propanamide.
Substitution: Various alkyl or aryl derivatives of the original compound.
Oxidation: Sulfoxides or sulfones of the original compound.
Scientific Research Applications
3-[4-(ethylsulfamoyl)phenyl]-N-(3-nitrophenyl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting enzymes or receptors involved in inflammation or cancer.
Materials Science: The compound can be used in the synthesis of polymers or as a building block for more complex materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study the interactions of sulfonamide and nitro groups with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-[4-(ethylsulfamoyl)phenyl]-N-(3-nitrophenyl)propanamide would depend on its specific application. In medicinal chemistry, it might act by inhibiting enzymes or receptors through binding interactions facilitated by its sulfonamide and nitro groups. These interactions could disrupt normal cellular processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-[4-(ethylsulfamoyl)phenyl]-N-(3-fluorophenyl)propanamide: Similar structure but with a fluorine atom instead of a nitro group.
3-[4-(ethylsulfamoyl)phenyl]-N-[2-(trifluoromethyl)phenyl]propanamide: Contains a trifluoromethyl group, which can significantly alter its chemical properties and biological activity.
Uniqueness
3-[4-(ethylsulfamoyl)phenyl]-N-(3-nitrophenyl)propanamide is unique due to the presence of both sulfonamide and nitro groups, which can participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-[4-(ethylsulfamoyl)phenyl]-N-(3-nitrophenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S/c1-2-18-26(24,25)16-9-6-13(7-10-16)8-11-17(21)19-14-4-3-5-15(12-14)20(22)23/h3-7,9-10,12,18H,2,8,11H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSUITYTFMNNQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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